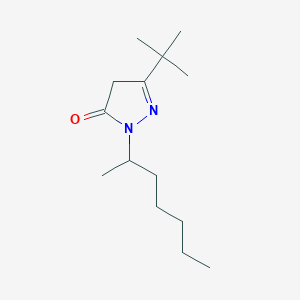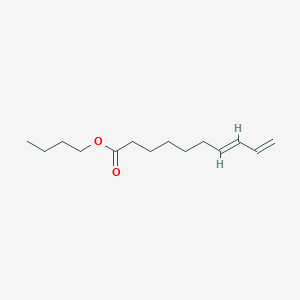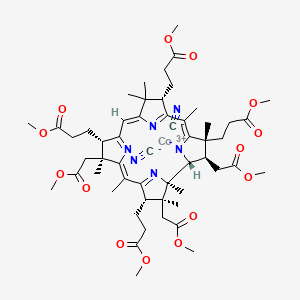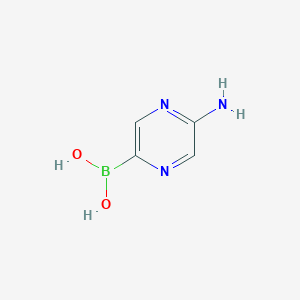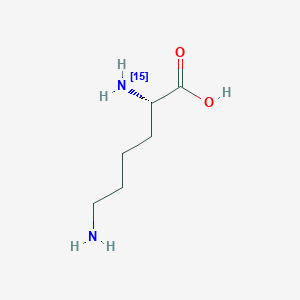
(2S)-6-Amino-2-(15N)azanylhexanoic acid
Overview
Description
(2S)-6-Amino-2-(15N)azanylhexanoic acid is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
L-Lysine-N-15N, also known as (2S)-6-Amino-2-(15N)azanylhexanoic acid, is a variant of the essential amino acid L-Lysine, labeled with the stable isotope Nitrogen-15 . The primary targets of L-Lysine-N-15N are the same as those of L-Lysine, which include proteins in the human body. L-Lysine is incorporated into proteins during translation, playing a crucial role in numerous biological processes .
Mode of Action
The mode of action of L-Lysine-N-15N is similar to that of L-Lysine. It is incorporated into proteins during protein synthesis. The Nitrogen-15 label allows for the tracking of the compound’s incorporation into proteins and its subsequent metabolic pathways .
Biochemical Pathways
L-Lysine-N-15N is involved in the same biochemical pathways as L-Lysine. One of the key pathways is the saccharopine pathway, leading to the production of α-aminoadipate . Another pathway involves the decarboxylation of L-Lysine to produce cadaverine . The Nitrogen-15 label can be used to track the metabolic fate of L-Lysine in these pathways .
Pharmacokinetics
The pharmacokinetics of L-Lysine-N-15N are expected to be similar to those of L-Lysine. The nitrogen-15 label allows for the detailed study of the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of L-Lysine-N-15N action is the production of proteins and other metabolites. The Nitrogen-15 label allows for the tracking of these products, providing valuable information about the metabolic fate of L-Lysine .
Biochemical Analysis
Biochemical Properties
L-Lysine-N-15N interacts with a variety of enzymes, proteins, and other biomolecules. It is a key component in protein synthesis, where it is incorporated into polypeptide chains . The nitrogen-15 label allows for the tracking of L-Lysine-N-15N in metabolic pathways and its interactions with other biomolecules .
Cellular Effects
L-Lysine-N-15N influences cell function in several ways. It plays a crucial role in protein synthesis, which is fundamental to all cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and physiological conditions .
Molecular Mechanism
The mechanism of action of L-Lysine-N-15N involves its incorporation into proteins during synthesis . It can bind to various biomolecules, influencing enzyme activity and gene expression. The nitrogen-15 label allows for the tracking of these interactions at the molecular level .
Temporal Effects in Laboratory Settings
The effects of L-Lysine-N-15N can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . The nitrogen-15 label allows for the tracking of L-Lysine-N-15N over time .
Dosage Effects in Animal Models
The effects of L-Lysine-N-15N can vary with different dosages in animal models . Threshold effects, as well as any toxic or adverse effects at high doses, can be observed. The nitrogen-15 label allows for the tracking of L-Lysine-N-15N in these studies .
Metabolic Pathways
L-Lysine-N-15N is involved in several metabolic pathways, including the lysine degradation pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
L-Lysine-N-15N is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Lysine-N-15N can influence its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2S)-6-amino-2-(15N)azanylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-DCNWSHSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584449 | |
| Record name | L-(N~2~-~15~N)Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204451-50-3 | |
| Record name | L-(N~2~-~15~N)Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




